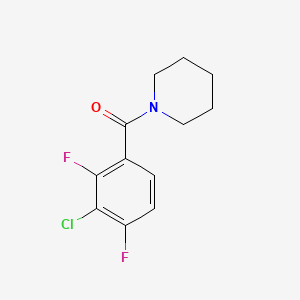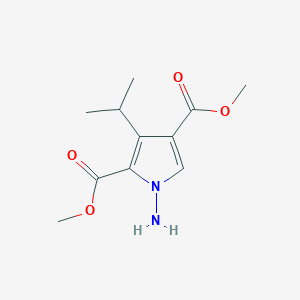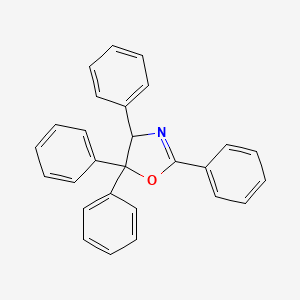
2,4,5,5-tetraphenyl-4H-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5,5-Tetraphenyl-4H-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of four phenyl groups attached to the oxazole ring, making it a highly substituted derivative. Oxazoles have gained significant attention due to their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,5-tetraphenyl-4H-1,3-oxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Van Leusen oxazole synthesis is a well-known method that utilizes tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . The reaction typically proceeds under mild conditions and yields the desired oxazole derivative in good yields.
Industrial Production Methods
Industrial production of this compound may involve the use of scalable synthetic routes that ensure high purity and yield. The use of catalytic systems, such as palladium-catalyzed arylation, can be employed to achieve efficient production . Additionally, the use of magnetic nanocatalysts has been explored for the synthesis of oxazole derivatives, offering eco-friendly and efficient production methods .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5,5-Tetraphenyl-4H-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl groups or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the oxazole ring itself .
Wissenschaftliche Forschungsanwendungen
2,4,5,5-Tetraphenyl-4H-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2,4,5,5-tetraphenyl-4H-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
2,4,5,5-Tetraphenyl-4H-1,3-oxazole can be compared with other oxazole derivatives, such as:
2,4,5-Trimethyl-1,3-oxazole: This compound has three methyl groups instead of phenyl groups, resulting in different chemical and biological properties.
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol: This compound contains a triazole ring and a thiol group, offering distinct reactivity and applications.
The uniqueness of this compound lies in its highly substituted structure, which imparts specific chemical and biological properties that are valuable for various applications.
Eigenschaften
Molekularformel |
C27H21NO |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
2,4,5,5-tetraphenyl-4H-1,3-oxazole |
InChI |
InChI=1S/C27H21NO/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)29-26(28-25)22-15-7-2-8-16-22/h1-20,25H |
InChI-Schlüssel |
UNNYKNMHFWMHCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate](/img/structure/B14770387.png)
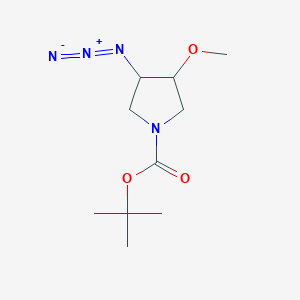
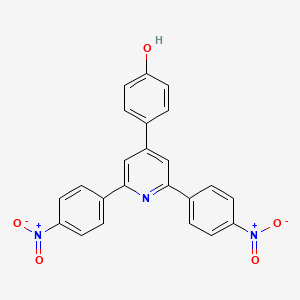
![[1,2,4]Triazolo[1,5-a]pyrazine-6-carbonitrile](/img/structure/B14770411.png)
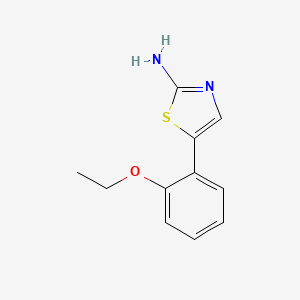

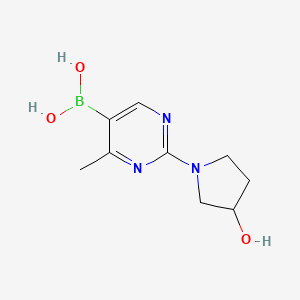
![4-Bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B14770443.png)
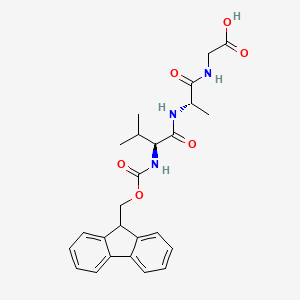
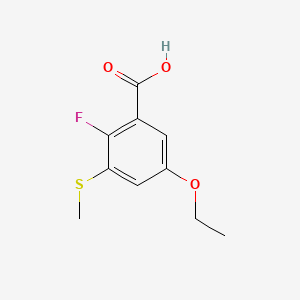
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylhydrazono]pentanedioic acid](/img/structure/B14770454.png)
